molecular formula C24H26N2O2 B11599535 4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol

4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol

Katalognummer: B11599535
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: KKJJDHIJBQHOMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol is a complex organic compound that belongs to the class of imidazolidin-2-yl derivatives This compound is characterized by the presence of an imidazolidine ring substituted with two 4-methylphenyl groups and a methoxyphenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol typically involves the reaction of 1,3-bis(4-methylphenyl)imidazolidin-2-one with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding quinones or phenolic derivatives.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol is unique due to its specific substitution pattern and the presence of both imidazolidine and methoxyphenol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C24H26N2O2

Molekulargewicht

374.5 g/mol

IUPAC-Name

4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol

InChI

InChI=1S/C24H26N2O2/c1-17-4-9-20(10-5-17)25-14-15-26(21-11-6-18(2)7-12-21)24(25)19-8-13-22(27)23(16-19)28-3/h4-13,16,24,27H,14-15H2,1-3H3

InChI-Schlüssel

KKJJDHIJBQHOMI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)O)OC)C4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.